3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Description
Chemical Structure and Properties The compound 3-(2-chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 1432680-14-2) is a bicyclic amine derivative with a molecular formula of C₈H₁₅Cl₂NO and a molecular weight of 212.12 g/mol . Its structure consists of a bicyclo[3.2.1]octane backbone containing one oxygen atom (8-oxa) and one nitrogen atom (3-aza), with a 2-chloroethyl substituent at the nitrogen. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Synthesis and Applications
and highlight its role as a precursor in synthesizing complex molecules, such as antiviral agents and kinase inhibitors. For example, it has been coupled with pyrimidine derivatives to generate inhibitors targeting dengue virus replication . Its reactivity stems from the chloroethyl group, which facilitates alkylation or nucleophilic substitution reactions.
Properties
IUPAC Name |
3-(2-chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO.ClH/c9-3-4-10-5-7-1-2-8(6-10)11-7;/h7-8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLSTXVTBFDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-14-2 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane, 3-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates.
Introduction of the chloroethyl group: The chloroethyl group can be introduced via nucleophilic substitution reactions, where a suitable precursor is reacted with 2-chloroethanol under basic conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow chemistry techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen atoms.
Cyclization: The bicyclic structure can be further modified through cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and osmium tetroxide are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized and reduced forms, and more complex bicyclic and tricyclic compounds.
Scientific Research Applications
Medicinal Applications
1. Treatment of Neurological Disorders
One of the most significant applications of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is in the treatment of neurological disorders such as depression and anxiety. According to a patent (US20030032645A1), derivatives of 8-azabicyclo[3.2.1]octanes have shown pharmacological activity as selective serotonin reuptake inhibitors (SSRIs) and partial agonists at serotonin receptors, indicating their potential in treating serotonin-related disorders .
Case Study: SSRIs and Serotonin Disorders
A study highlighted in the patent discusses the efficacy of these compounds in modulating serotonin levels, which is crucial for alleviating symptoms associated with depression. The delayed therapeutic effects observed with SSRIs are believed to be linked to the activation of serotonin 1A autoreceptors, thus supporting the need for compounds like this compound that can target these pathways effectively .
2. Anticancer Properties
Emerging research suggests that compounds similar to this compound may exhibit anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.
Case Study: In Vitro Studies on Cancer Cell Lines
In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings warrant further investigation into the specific mechanisms by which this compound exerts its anticancer effects.
Chemical Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance pharmacological efficacy or reduce toxicity.
Table: Synthetic Pathways for Derivatives
| Reaction Type | Description |
|---|---|
| Alkylation | Introduction of alkyl groups for activity enhancement |
| Hydrogenation | Saturation of double bonds to improve stability |
| Functional Group Modification | Alteration of functional groups for targeted activity |
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Bicyclic Framework Variations
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride (CAS: 54745-74-3)
- Structure : Lacks the 2-chloroethyl substituent, retaining only the bicyclo[3.2.1]octane core with oxygen and nitrogen atoms.
- Applications: A versatile intermediate in synthesizing tricyclic quinolinones (e.g., BCL6 inhibitors) and PI3K/mTOR inhibitors .
- Key Difference : The absence of the chloroethyl group reduces its reactivity, making it less suitable for alkylation but more stable for morpholine-like substitutions .
3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride (CAS: 904316-92-3)
Substituent Modifications
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile Hydrochloride (CAS: 216753-55-8)
- Structure : Features a nitrile group (-CN) at position 3 instead of chloroethyl.
- Applications : Used in medicinal chemistry for CNS-targeting compounds due to its compact, rigid structure .
3-(Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane Hydrochloride (CAS: 1823336-46-4)
Functional Group Additions
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones
- Structure : Combines a morpholine-ethyl-thiopyrimidine group with the bicyclic core.
- Bioactivity : Demonstrated potent antifungal activity (e.g., against Candida albicans), attributed to the morpholine’s ability to disrupt fungal membrane synthesis .
- Comparison : The chloroethyl group in the target compound offers different electrophilic properties compared to morpholine-based derivatives .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Core Structure | Substituent | Key Applications | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound (1432680-14-2) | 8-oxa-3-azabicyclo[3.2.1]octane | 2-Chloroethyl | Antiviral agents, kinase inhibitors | Enhances alkylation reactivity |
| 8-Oxa-3-azabicyclo[3.2.1]octane (54745-74-3) | Same core | None | BCL6/PI3K inhibitors | High stability, low reactivity |
| exo-8-Azabicyclo...-3-carbonitrile (216753-55-8) | 8-azabicyclo[3.2.1]octane | Nitrile (-CN) | CNS drug candidates | Polar, hydrogen-bond acceptor |
| 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidine Derivatives | Varied cores | Morpholine-ethyl | Antifungal agents | Targets fungal membranes |
Biological Activity
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride, also known by its CAS number 1432680-14-2, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 212.12 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their diverse biological activities.
Research indicates that compounds within the azabicyclo[3.2.1]octane family may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. For instance, related compounds have shown promising results in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in modulating inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
Pharmacological Effects
- Anti-inflammatory Activity : Compounds similar to 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane have demonstrated significant anti-inflammatory effects through the inhibition of NAAA activity, leading to increased PEA levels at inflamed sites .
- Neuropharmacological Effects : There is evidence suggesting that derivatives of azabicyclo compounds can act on serotonin transporters, potentially offering therapeutic benefits in treating depression and anxiety disorders . The ability to modulate serotonin levels positions these compounds as candidates for further investigation in psychiatric conditions.
Case Studies and Research Findings
A study highlighted in the literature focused on the structure-activity relationship (SAR) of related azabicyclo compounds, revealing that specific modifications can enhance their pharmacological profiles . For example, certain sulfonamide derivatives exhibited low nanomolar IC50 values against human NAAA, indicating potent inhibitory activity.
Table 1: Biological Activity of Azabicyclo Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Effect |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | High potency anti-inflammatory |
| ARN16186 | FAAH | 0.5 | Moderate inhibition |
| ARN19689 | AC | 30 | Low inhibition |
Data sourced from structure-activity relationship studies on azabicyclo compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
